molecular formula C15H18IN3O2 B3748224 N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B3748224
M. Wt: 399.23 g/mol
InChI Key: MWIRWDGKLVBPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exerts its effects by binding to the Na+/H+ exchanger, inhibiting its activity and altering the balance of ions and pH within the cell. This can lead to changes in cellular signaling pathways and ion transport, which can in turn affect cell growth and survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of ion transport and pH regulation. These effects have been observed in a range of cell types, including cancer cells, neuronal cells, and immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is its specificity for the Na+/H+ exchanger, which allows researchers to selectively inhibit this protein and study its effects on cellular signaling and physiology. However, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to have off-target effects on other ion transporters and channels, which can complicate interpretation of experimental results. Additionally, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its applications in scientific research. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide on cellular signaling and physiology
- Development of more specific and potent inhibitors of the Na+/H+ exchanger for use in research and potential therapeutic applications
- Investigation of the role of the Na+/H+ exchanger in a range of physiological and pathological processes, including cancer, neurodegeneration, and cardiovascular disease
- Exploration of the potential use of N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and related compounds in drug discovery and development, particularly in the context of ion channel and transporter modulation.
In conclusion, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a valuable tool for researchers in a range of fields, with a variety of potential applications in scientific research. Its specificity for the Na+/H+ exchanger and its effects on cellular signaling and physiology make it a promising target for future research and drug development.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been used in a variety of scientific research applications, including studies of ion transport, cellular signaling, and cancer biology. In particular, N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of the Na+/H+ exchanger, a membrane protein that plays a critical role in regulating intracellular pH and cell volume. This inhibition has been shown to have a range of effects on cellular signaling pathways, ion transport, and cell growth and survival.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O2/c1-4-21-13-7-5-12(6-8-13)17-14(20)9-19-11(3)15(16)10(2)18-19/h5-8H,4,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIRWDGKLVBPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.